Valeric acid, 2-propyl-, dodecyl ester

Description

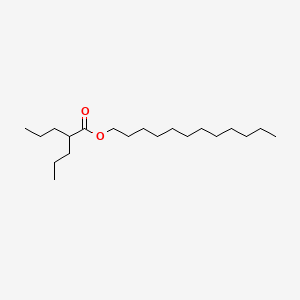

Valeric acid (pentanoic acid) is a short-chain fatty acid with diverse biological and industrial applications. Its esters, such as valeric acid, 2-propyl-, dodecyl ester, are characterized by the substitution of the acid’s hydroxyl group with an alcohol-derived moiety. This specific ester combines valeric acid with a branched 2-propyl group and a long-chain dodecyl alcohol, resulting in a lipophilic structure. The compound has been identified in plant extracts (e.g., Diospyros villosa and Strobilanthes tonkinensis), where it contributes to antioxidant and flavor-enhancing properties . Its structural features, including the branched alkyl chain and ester linkage, influence its solubility, volatility, and biological activity compared to other valeric acid derivatives.

Properties

CAS No. |

22632-60-6 |

|---|---|

Molecular Formula |

C20H40O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

dodecyl 2-propylpentanoate |

InChI |

InChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-18-22-20(21)19(16-5-2)17-6-3/h19H,4-18H2,1-3H3 |

InChI Key |

FNUPZOKINFXARH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(CCC)CCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of valeric acid, 2-propyl-, dodecyl ester typically involves the esterification of valeric acid with dodecyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Valeric acid, 2-propyl-, dodecyl ester undergoes several types of chemical reactions:

Scientific Research Applications

Valeric acid, 2-propyl-, dodecyl ester has various applications in scientific research:

Mechanism of Action

The mechanism of action of valeric acid, 2-propyl-, dodecyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release valeric acid and dodecyl alcohol, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Other Valeric Acid Esters

Valeric acid esters vary based on the alcohol substituent, which directly affects their physicochemical and functional properties. Below is a comparative analysis:

Key Differences :

- Chain Length and Branching: The dodecyl ester’s long chain enhances lipid solubility, making it suitable for incorporation into hydrophobic matrices (e.g., plant cuticles) .

- Volatility : Shorter esters (e.g., ethyl, methyl) exhibit higher volatility, as evidenced by their use in flavor industries, whereas dodecyl esters are less volatile and more persistent in biological systems .

- Surface Tension : Valeric acid esters with shorter chains (e.g., ethyl ester: 69.3 mN/m) have higher surface tension than long-chain derivatives, impacting their emulsification properties .

Functional Comparison with Sulfurous Acid Esters

Sulfurous acid esters (e.g., sulfurous acid, 2-propyl tetradecyl ester) share ester linkages but differ in their acidic backbone and functional groups:

Notable Contrasts:

- Reactivity : Sulfurous acid esters exhibit greater resistance to hydrolysis due to the stability of sulfite groups, whereas valeric acid esters are more prone to saponification .

Data Tables

Table 1: Surface Tension of Valeric Acid Esters (20°C)

| Ester | Surface Tension (mN/m) |

|---|---|

| Valeric acid, ethyl ester | 69.3 |

| Valeric acid, methyl ester | 67.1 |

| Valeric acid, propyl ester | 67.1 |

| Valeric acid, undecyl ester | 67.1 |

Table 2: Concentration in Plant Extracts

*VM: Volatile metabolite

While sulfurous acid esters excel in antimicrobial roles, valeric acid derivatives are pivotal in flavor and antioxidant applications. Further research is needed to elucidate structure-activity relationships and industrial scalability.

Q & A

Q. What are the common synthetic routes for producing valeric acid, 2-propyl-, dodecyl ester?

this compound can be synthesized via esterification reactions. A typical method involves the acid-catalyzed reaction between 2-propylvaleric acid and dodecyl alcohol. The Horiuchi-Van Zandt (H-V-Z) reaction, which employs concentrated sulfuric acid or p-toluenesulfonic acid as catalysts, is widely used for ester synthesis . Reaction optimization includes temperature control (80–120°C) and azeotropic removal of water to drive the equilibrium toward ester formation. Post-synthesis purification often involves distillation or column chromatography to isolate the ester .

Q. How is structural elucidation performed for this ester?

Structural confirmation relies on spectroscopic techniques:

- Mass Spectrometry (MS): Electron ionization (EI) at 70 eV generates characteristic fragments. For example, the molecular ion peak ([M⁺]) and fragments corresponding to the dodecyl chain (e.g., m/z 185 for C₁₂H₂₅⁺) and valeric acid moiety (e.g., m/z 101 for C₅H₉O₂⁺) are observed .

- Nuclear Magnetic Resonance (NMR): ¹³C NMR identifies carbonyl (δ ~170 ppm) and ester oxygen (δ ~60–70 ppm), while ¹H NMR resolves the dodecyl chain (δ 0.8–1.6 ppm) and propyl branching (δ 1.2–1.4 ppm) .

Q. What analytical methods are suitable for quantifying this compound?

Gas chromatography-mass spectrometry (GC-MS) is preferred due to the compound’s volatility. Key parameters include:

| Column Type | Temperature Program | Retention Time (min) | Reference |

|---|---|---|---|

| DB-5MS (30 m) | 50°C (2 min) → 10°C/min → 300°C | 6.600 | |

| HP-5 (25 m) | 60°C (1 min) → 15°C/min → 280°C | 30.55 |

Calibration curves using internal standards (e.g., methyl stearate) improve accuracy .

Advanced Research Questions

Q. How can synthetic yields be optimized given steric hindrance from the 2-propyl group?

Steric hindrance reduces reaction efficiency. Strategies include:

- Using bulky catalysts (e.g., immobilized lipases) to enhance regioselectivity .

- Microwave-assisted synthesis to reduce reaction time and improve energy transfer .

- Solvent selection (e.g., toluene or DMF) to stabilize transition states . Yields typically range from 60–85%, with purity confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers address discrepancies in spectral data during structural validation?

Contradictions between predicted and observed spectra (e.g., unexpected MS fragments or NMR shifts) may arise from:

Q. What methodologies are effective for evaluating its bioactivity (e.g., antimicrobial)?

Bioactivity assays include:

- Disk diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Zones of inhibition ≥8 mm indicate activity .

- MIC determination: Use broth microdilution (concentration range: 0.1–100 µg/mL). Synergy with commercial antibiotics (e.g., ampicillin) can be assessed via fractional inhibitory concentration (FIC) .

- Mechanistic studies: Fluorescence microscopy with propidium iodide confirms membrane disruption .

Data Contradiction Analysis

Q. How to resolve conflicting reports on its stability under varying pH conditions?

Stability studies show:

- Acidic conditions (pH <3): Rapid hydrolysis to 2-propylvaleric acid and dodecanol (half-life <1 hr at 25°C).

- Neutral/basic conditions (pH 7–9): Stable for >48 hrs . Discrepancies may stem from impurities (e.g., residual acid catalysts) accelerating degradation. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for reproducible results .

Methodological Best Practices

- Synthetic protocols: Document catalyst loading (5–10 mol%) and reaction time (6–24 hrs) for reproducibility .

- Analytical validation: Include triplicate runs and negative controls (e.g., solvent blanks) in GC-MS/NMR workflows .

- Bioactivity reporting: Adhere to CLSI guidelines for antimicrobial assays, including ATCC reference strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.